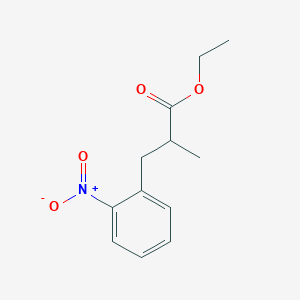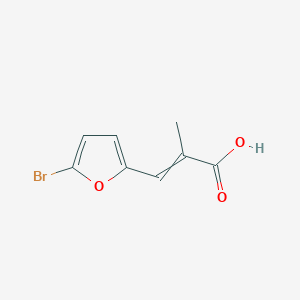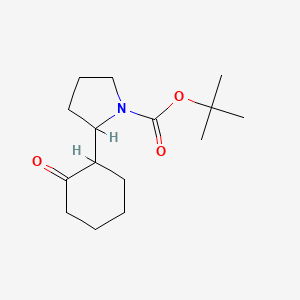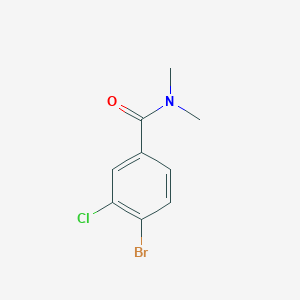
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate
Overview
Description
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate is a chemical compound with the CAS Number: 1185180-57-7 . It has a molecular weight of 237.26 . The IUPAC name for this compound is ethyl 2-methyl-3-(2-nitrophenyl)propanoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate is 1S/C12H15NO4/c1-3-17-12(14)9(2)8-10-6-4-5-7-11(10)13(15)16/h4-7,9H,3,8H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Medicine: Diagnostic Imaging Agents
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate has potential applications in the field of medicine, particularly in diagnostic imaging. Its chemical structure allows for the incorporation into compounds that can serve as contrast agents in imaging techniques such as MRI or PET scans . These agents can help in enhancing the visibility of internal body structures, providing clearer images for diagnosis.
Agriculture: Pesticide Synthesis
In agriculture, this compound could be utilized in the synthesis of pesticides. Its nitrophenyl moiety can be a crucial building block in creating compounds that target specific pests, potentially leading to more effective pest control solutions .
Material Science: Polymer Synthesis
The applications of Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate in material science include the synthesis of novel polymers. Its molecular structure can be used to introduce specific functionalities into polymers, which can result in materials with unique properties such as enhanced durability or thermal stability .
Environmental Science: Pollutant Remediation
This ester may play a role in environmental science through the development of pollutant remediation strategies. Its reactivity with other chemicals can be harnessed to neutralize or remove harmful environmental pollutants, aiding in the cleanup of contaminated sites .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate could be used in enzyme inhibition studies. By acting as an inhibitor, it can help in understanding the mechanisms of enzyme action and the development of drugs that target specific enzymes involved in disease processes .
Industrial Applications: Flavor and Fragrance Industry
Lastly, in industrial applications, this compound’s derivatives could be used in the flavor and fragrance industry. The ester group in its structure is often associated with sweet or fruity aromas, making it a candidate for use in creating artificial flavors or fragrances .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
ethyl 2-methyl-3-(2-nitrophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-12(14)9(2)8-10-6-4-5-7-11(10)13(15)16/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMUPDYQDIVXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Methyl-3-(2-nitrophenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B1449191.png)




![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)
![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)




